molecular formula C14H16N2O B2371722 3-butyl-6-phenylpyrimidin-4(3H)-one CAS No. 1210603-32-9

3-butyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2371722
CAS No.: 1210603-32-9
M. Wt: 228.295
InChI Key: RBHVNOCSWAXUCO-UHFFFAOYSA-N
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Description

3-butyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-6-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrimidinone oxides.

    Reduction: Reduction to dihydropyrimidinones.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions may introduce various functional groups to the phenyl or butyl moieties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-butyl-6-phenylpyrimidin-4(3H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired effect. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-4-chloro-6-phenylpyrimidine: Similar structure with a chlorine substituent.

    3-butyl-5-phenylpyrimidin-4(3H)-one: Similar structure with a different substitution pattern.

    6-butyl-2-phenylpyrimidin-4(3H)-one: Similar structure with different positioning of the butyl and phenyl groups.

Uniqueness

3-butyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with targeted activities.

Biological Activity

3-butyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes a butyl group at the 3-position and a phenyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor in various biochemical pathways.

The molecular formula of this compound is C${15}$H${18}$N$_{2}$O, with a molecular weight of approximately 246.32 g/mol. The presence of both aliphatic and aromatic substituents allows for multiple interactions with biological targets, enhancing its potential therapeutic applications.

This compound exhibits notable biological activities through its ability to modulate various biochemical pathways. Its structural characteristics facilitate interactions with specific enzymes or receptors, which can lead to significant pharmacological effects. The compound is particularly noted for its potential applications in treating conditions such as inflammation and cancer due to its inhibitory properties.

Inhibitory Effects

Studies have indicated that this compound can act as an inhibitor in several biological processes. For instance, it has shown promising results in inhibiting certain enzymes involved in inflammatory pathways, which could make it a candidate for anti-inflammatory therapies. Additionally, its ability to interfere with cancer cell proliferation has been documented, suggesting potential anticancer applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds reveals varying biological activities based on their substituents:

Compound NameStructure FeaturesBiological Activity
3-isobutyl-6-phenylpyrimidin-4(3H)-oneIsobutyl group instead of butylAnti-inflammatory properties
2-aminoethyl-6-phenylpyrimidin-4(3H)-oneAminoethyl side chainAnticancer activity
4-(4-methoxyphenyl)-5-butylpyrimidineDifferent substituents on pyrimidineDual inhibitor of nitric oxide

This table highlights how variations in substituents can lead to different biological activities and potential therapeutic applications within the pyrimidine family.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation .
  • Anti-inflammatory Properties : Research has shown that this compound can significantly reduce inflammatory markers in cellular models, indicating its utility in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of specific enzymes involved in metabolic pathways associated with disease states, further supporting its role as a therapeutic candidate .

Properties

IUPAC Name

3-butyl-6-phenylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-3-9-16-11-15-13(10-14(16)17)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHVNOCSWAXUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC(=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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